molecular formula C20H12ClNO2S B2482376 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide CAS No. 478248-54-3

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide

Cat. No.: B2482376
CAS No.: 478248-54-3
M. Wt: 365.83
InChI Key: HTTHSLYLWQHPLJ-UHFFFAOYSA-N
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Description

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is a chemical compound with the molecular formula C20H12ClNO2S It is known for its unique structure, which includes a thioxanthene core, a chlorine atom, and a benzenecarboxamide group

Scientific Research Applications

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the reaction of 2-mercaptobenzoic acid with a suitable aldehyde or ketone under acidic conditions to form the thioxanthene skeleton.

    Amidation: The final step involves the reaction of the chlorinated thioxanthene derivative with an appropriate amine, such as 3-chlorobenzenecarboxamide, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thioxanthene core, converting it to a hydroxyl group.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted thioxanthene derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: This compound has a similar thioxanthene core but features an acrylamide group instead of a benzenecarboxamide group.

Uniqueness

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is unique due to the presence of the chlorine atom and the benzenecarboxamide group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(9-oxothioxanthen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2S/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-18-16(11-14)19(23)15-6-1-2-7-17(15)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTHSLYLWQHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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